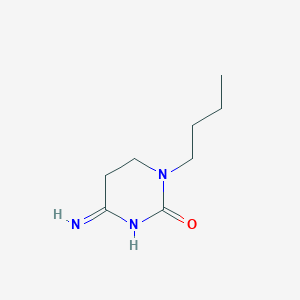![molecular formula C5H3BrN4O B13102933 6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 56892-17-2](/img/structure/B13102933.png)
6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 7th position of the triazolopyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields of the desired product . The reaction typically proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
The use of microwave irradiation and eco-friendly conditions makes this compound suitable for large-scale production with minimal environmental impact .
化学反応の分析
Types of Reactions
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The hydroxyl group at the 7th position can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Condensation: Reagents such as aldehydes and ketones can be used under acidic or basic conditions to form condensation products.
Major Products Formed
The major products formed from these reactions include substituted triazolopyrimidines and various condensation derivatives, which can exhibit diverse biological activities .
科学的研究の応用
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Pharmaceutical Chemistry: The compound is utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of materials with specific properties due to its unique chemical structure.
作用機序
The mechanism of action of 6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
類似化合物との比較
Similar Compounds
- 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyridine
Uniqueness
6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a bromine atom and a hydroxyl group in the triazolopyrimidine ring enhances its potential for diverse applications in medicinal and pharmaceutical chemistry .
特性
CAS番号 |
56892-17-2 |
|---|---|
分子式 |
C5H3BrN4O |
分子量 |
215.01 g/mol |
IUPAC名 |
6-bromo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C5H3BrN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9) |
InChIキー |
QMJCYAJALKLMKQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


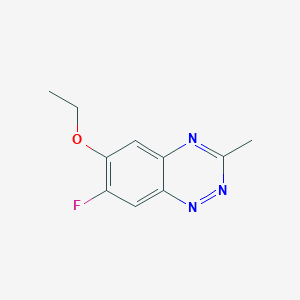
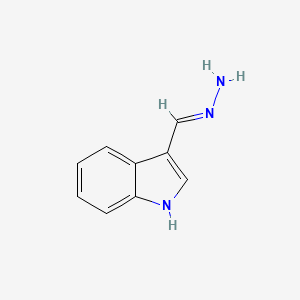
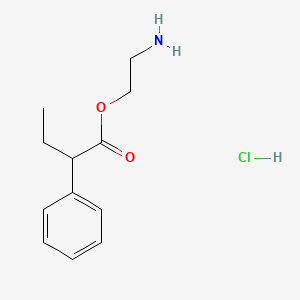
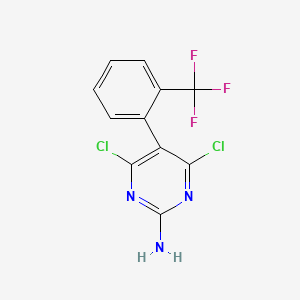
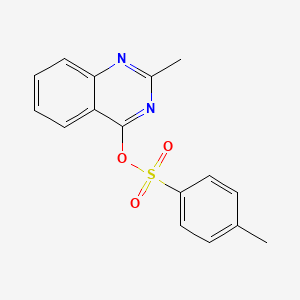
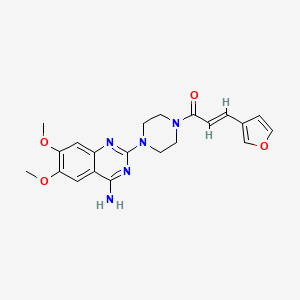
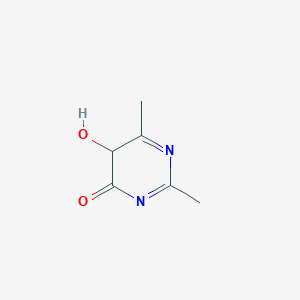
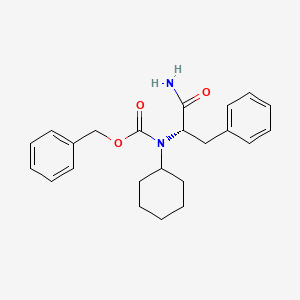
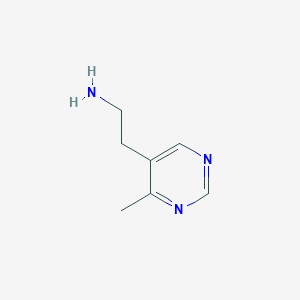
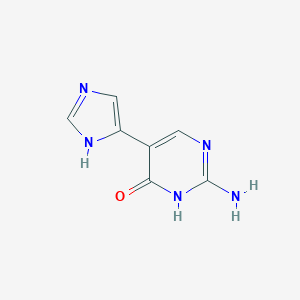
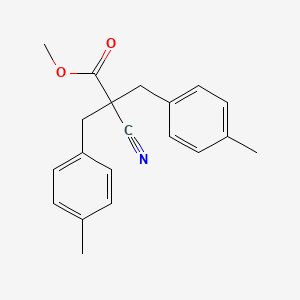
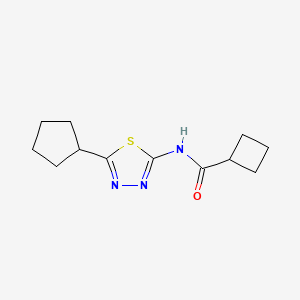
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
